4-(3-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Lipophilicity Physicochemical Properties Regioisomer Comparison

This 3-chlorophenyl regioisomer provides differentiated kinase binding vectors versus the 4-chloro analog (CAS 1354706-20-9). Positional halogen scanning with this pair can reveal >10-fold selectivity differences, enabling early prioritization of the correct lead isomer. The free C3-carboxylic acid supports direct parallel amide coupling with diverse amine building blocks—no linker-installation step required—for rapid generation of focused kinase inhibitor libraries and chemical biology probes. Procure both isomers for head-to-head microsomal stability and selectivity profiling to secure novel IP space.

Molecular Formula C14H10ClN3O2
Molecular Weight 287.7
CAS No. 1354704-59-8
Cat. No. B2745759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
CAS1354704-59-8
Molecular FormulaC14H10ClN3O2
Molecular Weight287.7
Structural Identifiers
SMILESCN1C2=NC=CC(=C2C(=N1)C(=O)O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C14H10ClN3O2/c1-18-13-11(12(17-18)14(19)20)10(5-6-16-13)8-3-2-4-9(15)7-8/h2-7H,1H3,(H,19,20)
InChIKeyNXUWJQQJKJJPOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid – Core Heterocyclic Intermediates for Kinase-Targeted Lead Discovery


4-(3-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS 1354704-59-8) is a polysubstituted 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid derivative. The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic core in medicinal chemistry, widely explored for its ability to inhibit kinases, phosphodiesterases, and other ATP‑binding proteins [1]. The presence of the 3‑chlorophenyl group at C4, the N1‑methyl substituent, and the free carboxylic acid at C3 provides a differentiated vector set for further functionalization, making this compound a versatile advanced intermediate for generating focused libraries of kinase inhibitors, Wnt pathway modulators, and anti‑inflammatory agents [2].

Procurement Risk for 4-(3-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid – Why the 4‑Chlorophenyl or Unsubstituted Core Cannot Replace the 3‑Chloro Isomer


The position of the chlorine atom on the pendant phenyl ring (3‑chloro vs. 4‑chloro or unsubstituted) and the presence of the N1‑methyl group profoundly influence both computed physicochemical properties and the geometry of the binding vectors available for subsequent derivatization . The 3‑chloro substitution pattern alters the electron density distribution of the aromatic ring, which can modulate π‑stacking interactions with protein targets, CYP450 metabolic stability, and the compound’s solubility profile relative to its 4‑chloro regioisomer [1]. Empirically, in‑class pyrazolo[3,4‑b]pyridines demonstrate that minor positional changes in halogen substitution can lead to >10‑fold differences in kinase selectivity and cellular potency [2]; therefore, substituting the 3‑chlorophenyl derivative with the readily available 4‑chlorophenyl analog (CAS 1354706‑20‑9) or the unsubstituted 1‑methyl core (CAS 116855‑09‑5) without rigorous re‑validation risks invalidating SAR hypotheses and generating false‑negative screening results.

4-(3-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid – Quantitative Differentiation Evidence for Scientific Procurement


Computed LogP Differentiation: 3‑Chlorophenyl vs. 4‑Chlorophenyl Isomer

The target compound exhibits a computed XLogP3-AA value of 2.9, whereas the 4‑chlorophenyl regioisomer (CAS 1354706‑20‑9) has a vendor‑reported LogP of 2.9869 [1]. Although the numerical difference is modest (~0.09 log unit), the 3‑chloro substituent reduces the planarity of the pendant phenyl ring relative to the 4‑chloro isomer, which can alter the compound’s orientation in hydrophobic enzyme pockets and influence off‑target binding profiles within structurally related kinase ATP‑binding sites [2].

Lipophilicity Physicochemical Properties Regioisomer Comparison

Chlorine Substitution Topology and π‑Stacking Capability: Class‑Level Inference from Pyrazolo[3,4‑b]pyridine Kinase SAR

Systematic SAR studies across pyrazolo[3,4‑b]pyridine kinase inhibitor series demonstrate that the position of halogen substituents on the C4‑aryl ring directly modulates edge‑to‑face and face‑to‑face π‑stacking interactions with conserved aromatic residues (e.g., Phe gatekeeper residues) in the kinase hinge region [1]. The 3‑chloro substitution pattern presents a distinct electrostatic potential surface compared to 4‑chloro or unsubstituted phenyl analogs; in published series, such topological differences have resulted in 5‑ to 50‑fold shifts in IC₅₀ values against kinases such as CHK1, CHK2, and TBK1 when the halogen position was varied while holding the remainder of the scaffold constant [2].

Kinase Selectivity π-Stacking Regioisomer Impact

Differentiated Derivatization Potential: C3‑Carboxylic Acid as a Selective Functionalization Handle vs. C4‑Carboxylic Acid Regioisomers

The carboxylic acid group at C3 of the pyrazolo[3,4‑b]pyridine scaffold is sterically and electronically distinct from the more common C4‑carboxylic acid isomers (e.g., 1‑(4‑chlorophenyl)‑6‑methyl‑3‑propan‑2‑yl‑pyrazolo[3,4‑b]pyridine‑4‑carboxylic acid derivatives reported as PPARα activators) [1]. In C4‑carboxylic acid series, the carboxylate forms direct hydrogen bonds with the PPARα LBD activation function‑2 helix, whereas C3‑carboxylic acid isomers are predicted to orient the carboxylate vector in a different trajectory, potentially accessing alternative binding pockets or serving as a handle for amide/ester conjugation without disrupting a core pharmacophore binding mode [2]. For procurement decisions, this means the C3‑acid regioisomer uniquely enables elaboration strategies (e.g., amide coupling, ester prodrug formation) that are geometrically inaccessible from the C4‑acid series.

Chemical Biology Bioconjugation Fragment Elaboration

4-(3-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid – Evidence‑Backed Application Scenarios for Targeted Procurement


Kinase‑Focused Library Enumeration via C3‑Carboxylic Acid Amide Coupling

The free C3‑carboxylic acid serves as a direct handle for parallel amide coupling with diverse amine building blocks. Because the C3‑acid vector is geometrically differentiated from the extensively characterized C4‑acid pyrazolopyridine series (e.g., PPARα‑targeting compounds [1]), libraries constructed from 4‑(3‑chlorophenyl)‑1‑methyl‑1H‑pyrazolo[3,4‑b]pyridine‑3‑carboxylic acid will sample chemical space that is complementary to, rather than overlapping with, existing patent‑protected C4‑acid chemical matter [2]. This is particularly relevant for programs targeting kinases where novel IP is a critical selection criterion.

Regioisomer‑Specific SAR Exploration of Gatekeeper π‑Stacking Interactions

For kinase projects where the SAR around the gatekeeper residue is known to be sensitive to aryl halogen topology, the 3‑chlorophenyl isomer provides a probe compound that can be compared directly with the commercially available 4‑chlorophenyl regioisomer (CAS 1354706‑20‑9). Class‑level evidence from pyrazolo[3,4‑b]pyridine kinase inhibitor series indicates that such positional halogen scans can reveal 5‑ to 50‑fold IC₅₀ differences [3], enabling medicinal chemistry teams to prioritize the correct isomer early in lead optimization and avoid investing in suboptimal chemical series.

Metabolic Stability Profiling of 3‑Chloro vs. 4‑Chloro Substitution in Lead Optimization

The ~0.09 LogP difference between the 3‑chloro and 4‑chloro isomers [4] is consistent with differential CYP450 metabolism susceptibility observed across halogenated aromatic series. In structurally related drug discovery campaigns, 3‑chlorophenyl substituents have exhibited reduced oxidative metabolism at the para position compared to 4‑chlorophenyl isomers, which can be metabolically labile via CYP2C9 and CYP3A4 para‑hydroxylation pathways. Procuring both isomers for head‑to‑head microsomal stability assays enables data‑driven selection of the lead scaffold with superior metabolic stability, a key advance beyond single‑isomer screening.

Biological Target Deconvolution Using C3‑Carboxylic Acid Probes

The C3‑carboxylic acid can be directly conjugated to biotin or fluorescent reporters via amide bond formation without requiring a linker‑compatible functional group installation step, which would be necessary with the unsubstituted core scaffold (CAS 116855‑09‑5). This enables rapid generation of chemical biology probes for pull‑down experiments and cellular target engagement assays, accelerating target deconvolution for phenotypic screening hits containing the 3‑chlorophenyl pyrazolo[3,4‑b]pyridine substructure [2].

Quote Request

Request a Quote for 4-(3-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.